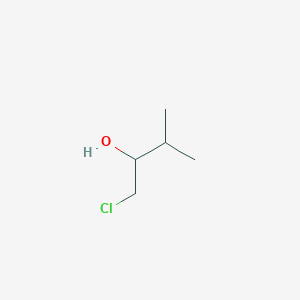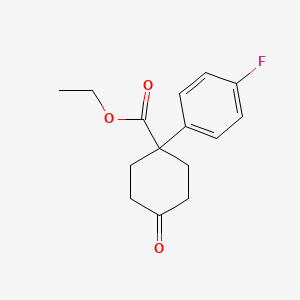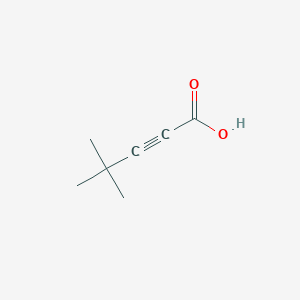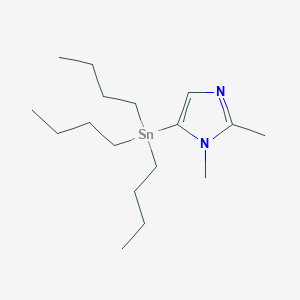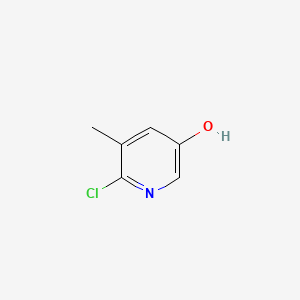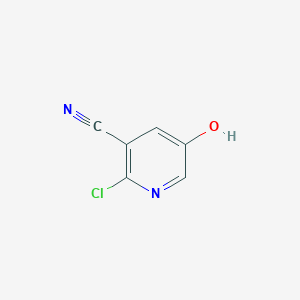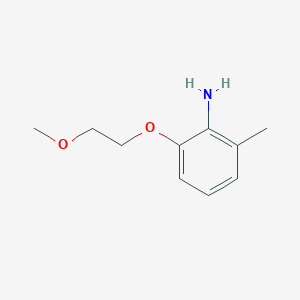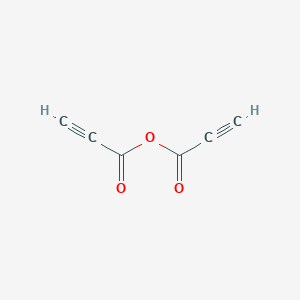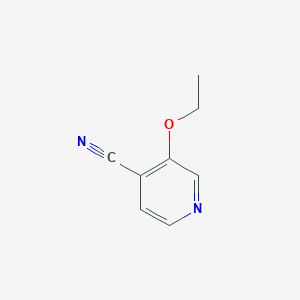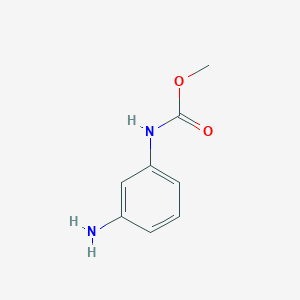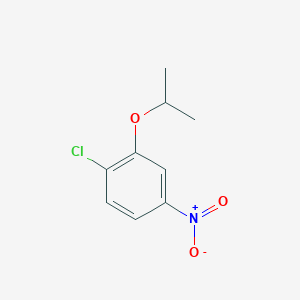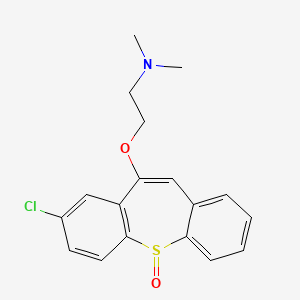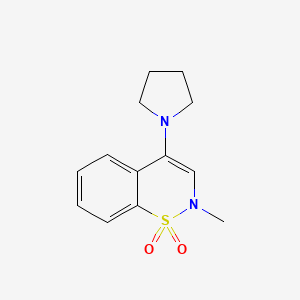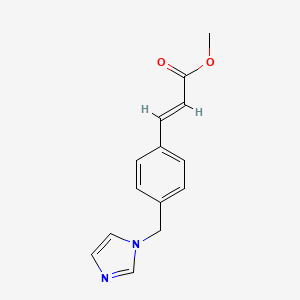
Ozagrel methyl ester
Overview
Description
Ozagrel Methyl Ester is an impurity of Ozagrel, an antiplatelet drug that acts as a thromboxane A2 synthesis inhibitor . Its molecular formula is C14H14N2O2 .
Synthesis Analysis
In a study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Ozagrel (0.141 g, 0.00085 mol), EDCL (0.118 g, 0.0006 mol), and HOBT (0.083 g, 0.0006 mol) were added to CH2Cl2 (2 mL) and stirred for 2 h .Molecular Structure Analysis
The molecular structure of Ozagrel Methyl Ester is characterized by a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .Scientific Research Applications
Neuroprotective Effects in Cerebral Infarction
Ozagrel methyl ester, when used in combination with other drugs like fasudil, has shown potential neuroprotective effects in cases of cerebral infarction. This is particularly evident in the reduction of cerebral infarction when administered in mice after a middle cerebral artery occlusion, suggesting its utility in stroke treatment (Koumura et al., 2011).
Role in Ischemic Stroke Treatment
The efficacy of ozagrel in patients with noncardioembolic ischemic stroke, specifically in atherothrombotic stroke or lacunar infarction, has been evaluated. However, it was found that ozagrel did not significantly improve functional outcomes in these patients (Wada et al., 2016).
Attenuation of Acute Lung Injury
Ozagrel has shown promising results in attenuating lung injury in guinea pigs. It was observed to prevent the changes associated with oleic acid-induced lung injury, suggesting its potential role in the treatment of acute lung injuries (Ishitsuka et al., 2009).
Application in Synthesis Processes
The synthesis of sodium ozagrel, a related compound, has been explored for its application in anti-thrombosis. The synthesis process involves ethyl 4-methyl cinnamate and has an overall yield of about 67%, highlighting its potential for large-scale production (Juan, 2007).
Efficacy in Acute Ischemic Stroke
In the context of acute ischemic stroke, ozagrel has been studied extensively. Meta-analysis of randomized controlled trials suggests its effectiveness in reducing neurological impairment and the volume of brain damage. However, it's important to note that more high-quality trials are needed to confirm its efficacy (Zhang et al., 2012).
Therapeutic Window in Thrombotic Cerebral Infarction
Research indicates that ozagrel's therapeutic efficacy and its time window have been studied in photochemically induced thrombotic cerebral infarction in rats. The findings suggest that ozagrel's effectiveness diminishes with delayed administration, determining a therapeutic window of less than 60 minutes post-thrombosis induction (Arii et al., 2002).
Combined Therapy for Acute Cerebral Infarction
Studies have shown that combination therapy with ozagrel and other drugs like edaravone might yield further improvement in patients with acute ischemic stroke. This suggests its potential use in combination therapy for enhanced treatment efficacy (Takabatake et al., 2003).
Safety And Hazards
Future Directions
Research on Ozagrel and its derivatives, including Ozagrel Methyl Ester, is ongoing. One study synthesized and evaluated novel ozagrel/paeonol-containing codrugs with antiplatelet aggregation activities as a potential therapeutic agent for stroke . This suggests that Ozagrel Methyl Ester and related compounds may have potential applications in the treatment of cardiovascular diseases.
properties
IUPAC Name |
methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ozagrel methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



